An In-depth Technical Guide to the Discovery and History of Calcitriol Lactone
An In-depth Technical Guide to the Discovery and History of Calcitriol Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological significance of calcitriol (B1668218) lactone, a major metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). This document details the initial identification and stereochemical elucidation of the natural (23S,25R) isomer, its biosynthesis from calcitriol, and its distinct biological activities, including its interaction with the vitamin D receptor (VDR). The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers and professionals in the fields of endocrinology, bone metabolism, and drug development.
Introduction
Vitamin D₃ is a prohormone that undergoes sequential hydroxylation, first in the liver to form 25-hydroxyvitamin D₃ (calcifediol) and then in the kidneys to produce the hormonally active form, 1α,25-dihydroxyvitamin D₃ (calcitriol).[1] Calcitriol is a critical regulator of calcium and phosphate (B84403) homeostasis, primarily by modulating gene expression through its interaction with the nuclear vitamin D receptor (VDR).[2] The metabolic fate of calcitriol involves further enzymatic modifications that lead to its inactivation and excretion. One of the major metabolic pathways for calcitriol involves a series of hydroxylation and cyclization reactions to form calcitriol lactone.[3] This document provides an in-depth exploration of the discovery, synthesis, and biological characterization of this significant metabolite.
Discovery and Stereochemical Elucidation
The existence of a lactonic metabolite of calcitriol was first reported in the early 1980s. However, the definitive stereochemical configuration of the naturally occurring form was established in 1985 by Ishizuka and colleagues.[4] Through chemical synthesis of the four possible diastereoisomers at the C-23 and C-25 positions, they were able to identify the natural metabolite.
Key Experiment: Determination of Natural Stereochemistry
The pivotal study by Ishizuka et al. utilized high-performance liquid chromatography (HPLC) and a competitive vitamin D receptor (VDR) binding assay to distinguish between the synthetic diastereoisomers and the natural calcitriol lactone isolated from canine serum.[4] The natural metabolite was found to co-migrate with the chemically synthesized (23S,25R)-1α,25-dihydroxyvitamin D₃-26,23-lactone.[4] This finding was further supported by competitive binding assays, which demonstrated that while the (23S,25R) isomer was the poorest competitor for the VDR among the four diastereoisomers, its binding affinity matched that of the natural lactone.[4]
Biosynthesis of Calcitriol Lactone
Calcitriol lactone is a product of the C-23 oxidation pathway of calcitriol metabolism. This pathway is an alternative to the C-24 oxidation pathway, which leads to the production of calcitroic acid. The conversion of calcitriol to its lactone form involves a series of enzymatic steps.
The biosynthesis is a multi-step process initiated by hydroxylation at the C-26 position, followed by further hydroxylation at C-23, and subsequent intramolecular cyclization to form the lactone ring.[3]
Biosynthesis of Calcitriol Lactone from Calcitriol.
Chemical Synthesis
The total synthesis of calcitriol lactone and its diastereomers has been a subject of significant research, driven by the need for pure standards for biological testing and the exploration of structure-activity relationships.[5][6] The syntheses are complex, often involving the stereoselective construction of the side chain and its subsequent coupling to a vitamin D A-ring synthon.
A common strategy involves the diastereoselective Reformatsky-type crotylation to establish the C-23 stereocenter and a diastereoselective epoxidation to control the stereochemistry at C-25.[5][6] The resulting CD-ring synthon is then coupled with an A-ring synthon, often via a palladium-catalyzed reaction, to yield the final calcitriol lactone diastereomers.[5][6]
General Synthetic Strategy for Calcitriol Lactone.
Biological Activity and Mechanism of Action
Calcitriol lactone exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to the VDR, calcitriol lactone can modulate the expression of target genes involved in a variety of physiological processes, including calcium homeostasis and cell differentiation.
Vitamin D Receptor (VDR) Binding
The binding affinity of calcitriol lactone for the VDR is notably lower than that of its precursor, calcitriol. The stereochemistry at the C-23 and C-25 positions significantly influences this binding. The naturally occurring (23S,25R) isomer has been shown to be the weakest binder among the four possible diastereoisomers.[4]
| Compound | Relative Binding Affinity to VDR (Compared to Calcitriol) |
| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% |
| (23S,25S)-Calcitriol Lactone | Higher than other lactone isomers |
| (23R,25R)-Calcitriol Lactone | Intermediate |
| (23R,25S)-Calcitriol Lactone | Intermediate |
| (23S,25R)-Calcitriol Lactone (Natural) | Lowest among diastereomers |
Note: This table represents a qualitative comparison based on competitive binding assays. Precise Kᵢ values are not consistently reported in the literature.
Genomic Signaling Pathway of Calcitriol Lactone via VDR.
Effects on Cell Differentiation and Bone Metabolism
Calcitriol lactone has been shown to have distinct biological activities compared to calcitriol. For instance, certain synthetic analogs of calcitriol lactone, such as TEI-9647 ((23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone), act as VDR antagonists in human cells, inhibiting the genomic actions of calcitriol.[1][3] This antagonistic activity is species-specific, as TEI-9647 acts as a weak agonist in rodent cells.[1][3]
The antagonistic properties of these lactone analogs have been demonstrated in their ability to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by calcitriol.[1] Furthermore, these compounds can inhibit bone resorption.[1] The mechanism of antagonism is thought to involve a unique conformational change in the VDR upon ligand binding, which affects the interaction with coactivator proteins.[7]
Experimental Protocols
Competitive Radioligand Binding Assay for VDR
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., calcitriol lactone) to the VDR.
Materials:
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Receptor Source: Purified recombinant VDR or nuclear extracts from VDR-expressing cells.
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Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kₔ.
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Test Compound: Calcitriol lactone or its analogs at serial dilutions.
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Unlabeled Ligand: A high concentration of unlabeled calcitriol for determining non-specific binding.
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Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.
-
Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, receptor preparation, radioligand, and the test compound or control.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the bound from free radioligand using either the HAP method (centrifugation and washing of the HAP pellet) or by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Osteoclast Differentiation Assay (TRAP Staining)
This protocol describes a method to assess the effect of calcitriol lactone on osteoclast formation.
Materials:
-
Bone marrow cells or RAW 264.7 macrophage cell line.
-
Alpha-MEM or DMEM supplemented with FBS.
-
M-CSF (Macrophage Colony-Stimulating Factor).
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand).
-
Test compound (Calcitriol lactone).
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.
Procedure:
-
Cell Seeding: Plate bone marrow cells or RAW 264.7 cells in a multi-well plate.
-
Differentiation Induction: Culture the cells in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.
-
Treatment: Concurrently treat the cells with various concentrations of calcitriol lactone or vehicle control.
-
Incubation: Incubate the cells for 5-7 days, replacing the medium as required.
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TRAP Staining: Fix the cells and stain for TRAP activity according to the manufacturer's protocol.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.
Quantification of Calcitriol Lactone in Serum by LC-MS/MS
This protocol provides a general workflow for the analysis of calcitriol lactone in biological samples.
Workflow:
-
Sample Preparation:
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Protein Precipitation: Precipitate proteins in the serum sample using a suitable organic solvent (e.g., acetonitrile).
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract the analytes from the supernatant. SPE with a C18 or similar cartridge is commonly used for cleanup and concentration.
-
-
Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, derivatize the extracted analytes with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[8]
-
LC Separation:
-
Column: Use a high-resolution reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for calcitriol lactone and its internal standard.
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LC-MS/MS Workflow for Calcitriol Lactone Quantification.
Conclusion
Calcitriol lactone, the (23S,25R) stereoisomer in its natural form, is a major metabolite of calcitriol. Its discovery and characterization have revealed a molecule with distinct biological properties compared to its potent precursor. While exhibiting a lower affinity for the VDR, calcitriol lactone and its synthetic analogs have been instrumental in elucidating the structure-activity relationships of VDR ligands. The antagonistic properties of certain lactone derivatives highlight their potential as pharmacological tools and therapeutic leads. Further research into the specific gene regulatory networks modulated by calcitriol lactone and its in vivo physiological roles will continue to deepen our understanding of vitamin D metabolism and its impact on human health.
References
- 1. Association of Anabolic Effect of Calcitriol with Osteoclast-Derived Wnt 10b Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (23S)- and (23R)-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactone function as antagonists of vitamin D receptor-mediated genomic actions of 1alpha,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-scale in silico and microarray-based identification of direct 1,25-dihydroxyvitamin D3 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (calcitriol lactone) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 1,25-dihydroxyvitamin D3 on alkaline phosphatase activity and collagen synthesis in osteoblastic cells, clone MC3T3-E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbio.com [ijbio.com]
